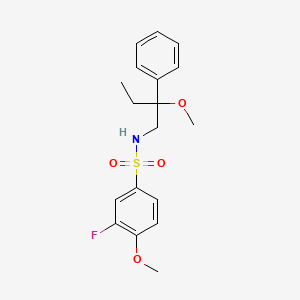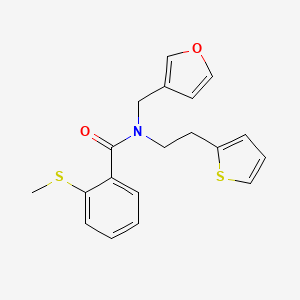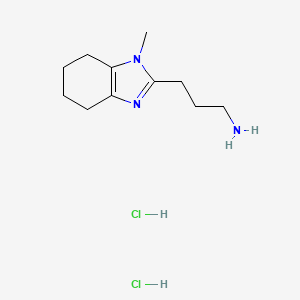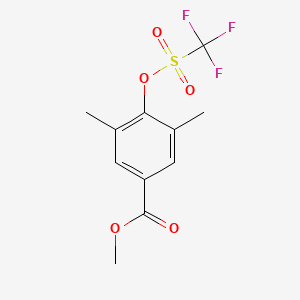
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been studied extensively for its potential as a therapeutic agent in various diseases.
Applications De Recherche Scientifique
Synthesis and Applications of Fluorinated Compounds
Fluorinated compounds are integral to various scientific and industrial applications due to their unique chemical properties, such as high stability and low reactivity. One study highlights a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009). This synthesis is significant for producing fluorinated molecules, potentially including 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide, by offering a more accessible approach to creating complex fluorinated structures.
Environmental and Biological Impact
The environmental and biological impacts of fluorinated compounds are also a significant area of research. For instance, fluorophores, often used in molecular imaging, have been studied for their toxicity, indicating the need for careful evaluation before clinical application (Alford et al., 2009). Similarly, the biodegradation of fluorinated alkyl substances, which include a wide range of chemically stable and environmentally persistent compounds, is crucial for understanding the ecological impact of such chemicals (Frömel & Knepper, 2010).
Potential for Novel Applications
The development of novel fluorinated molecules for diverse applications, such as in drug design and material science, is an ongoing area of exploration. Benzoxaboroles, for example, are derivatives of phenylboronic acids that have found applications in creating new classes of antibacterial, antifungal, and anti-inflammatory agents due to their exceptional properties (Nocentini et al., 2018). These studies underscore the potential for designing molecules like 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide for specific therapeutic or material applications.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-4-18(24-3,14-8-6-5-7-9-14)13-20-25(21,22)15-10-11-17(23-2)16(19)12-15/h5-12,20H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROVEPIHRYTCPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)
![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)
![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)


![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)
![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)
![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)


